molecular formula C13H7F2NO4 B3040607 5-Fluoro-2-nitrophenyl 2-fluorobenzoate CAS No. 219689-89-1

5-Fluoro-2-nitrophenyl 2-fluorobenzoate

Cat. No. B3040607
CAS RN: 219689-89-1
M. Wt: 279.19 g/mol
InChI Key: RQLNGQUFVJJLIV-UHFFFAOYSA-N
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Description

“5-Fluoro-2-nitrophenyl 2-fluorobenzoate” is a chemical compound . It is used in various applications in scientific research. Its unique properties make it suitable for studies in organic synthesis, medicinal chemistry, and material science.


Synthesis Analysis

A synthesis process of a similar compound, 5-fluoro-2-nitrobenzotrifluoride, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .

Safety and Hazards

The safety data sheet for a similar compound, 1-Fluoro-2-nitrobenzene, indicates that it may form combustible dust concentrations in air, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The continuous-flow synthesis strategy used for the synthesis of a similar compound, 5-fluoro-2-nitrobenzotrifluoride, would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This strategy could potentially be applied to the synthesis of “5-Fluoro-2-nitrophenyl 2-fluorobenzoate” in the future.

properties

IUPAC Name

(5-fluoro-2-nitrophenyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-8-5-6-11(16(18)19)12(7-8)20-13(17)9-3-1-2-4-10(9)15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLNGQUFVJJLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-nitrophenyl 2-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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